Gefitinib - 184475-35-2

Gefitinib

Catalog Number: EVT-287217
CAS Number: 184475-35-2
Molecular Formula: C22H24ClFN4O3
Molecular Weight: 446.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Gefitinib, chemically known as N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine, is a targeted therapy agent primarily investigated for its anti-tumor activity. [] It belongs to the class of drugs known as epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs). [] Gefitinib functions by selectively blocking the tyrosine kinase activity of EGFR, a protein involved in cellular signaling pathways related to cell growth and survival. [] This inhibitory action makes Gefitinib a subject of intense research for its potential application in various cancer studies. []

Future Directions
  • Overcoming Resistance: Developing strategies to circumvent or delay acquired resistance to Gefitinib remains a top priority. This includes designing next-generation EGFR inhibitors with activity against resistant mutations (e.g., osimertinib for T790M), targeting bypass signaling pathways, and combining Gefitinib with agents that modulate the tumor microenvironment or enhance immune responses. [, , , ]

  • Expanding Clinical Applications: While Gefitinib has shown promise in other EGFR-expressing cancers, its clinical application beyond NSCLC remains limited. [] Further research is needed to explore its potential in treating other solid tumors, such as head and neck cancers, esophageal cancer, and bladder cancer, either as a monotherapy or in combination regimens. [, , ]

  • Biomarker Discovery and Validation: Identifying novel predictive and prognostic biomarkers beyond EGFR mutations is crucial for optimizing Gefitinib therapy. [, , ] This includes investigating the role of gene expression profiles, microRNA signatures, and tumor microenvironment characteristics in predicting response and resistance to Gefitinib. []

  • Optimizing Treatment Strategies: Refining treatment schedules and dosing regimens, particularly in combination therapies, is essential for maximizing efficacy and minimizing toxicity. [, ] This involves exploring strategies such as intermittent dosing or sequential administration to enhance anti-tumor effects and reduce side effects. [, ]

  • Understanding Long-Term Effects: Long-term follow-up studies are crucial for evaluating the durability of responses to Gefitinib and understanding the potential for late toxicities. [] This information is essential for providing optimal long-term care and improving the quality of life for cancer survivors treated with Gefitinib. []

Classification and Source

Gefitinib is classified as an anilinoquinazoline compound. Its chemical name is 4-(3'-chloro-4'-fluoroanilino)-7-methoxy-6-(3-morpholinopropoxy)quinazoline. Gefitinib functions as a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, which plays a critical role in the proliferation of cancer cells. The compound was developed by AstraZeneca and received approval from the Food and Drug Administration for clinical use in treating advanced NSCLC.

Synthesis Analysis

Another efficient synthesis route involves starting from 2,4-dichloro-6,7-dimethoxyquinazoline, which undergoes a four-step process yielding gefitinib with high purity. The reaction conditions are practical, with temperatures ranging from 0 to 55 °C, avoiding the use of hazardous reagents .

In addition to these methods, a patent outlines a process involving selective demethylation of 6,7-dimethoxyquinazoline-4-one using methanesulfonic acid and L-methionine to produce the hydroxyl derivative followed by acetylation and chlorination .

Molecular Structure Analysis

Gefitinib's molecular structure is characterized by its quinazoline core, which is substituted at various positions. The presence of a chlorine atom at the para position relative to the aniline nitrogen and a fluorine atom at the ortho position contributes to its biological activity. The morpholinopropoxy group enhances solubility and bioavailability.

The molecular formula of gefitinib is C22H24ClFN4O3, with a molecular weight of approximately 446.9 g/mol. The compound exhibits specific spectral properties that can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Chemical Reactions Analysis

Gefitinib can undergo various chemical reactions typical for organic compounds. These include:

  • Nucleophilic aromatic substitution, where the aniline moiety can react with electrophiles.
  • Hydrolysis, particularly under acidic or basic conditions affecting the morpholino group.
  • Oxidation and reduction reactions, which may modify functional groups in the molecule.

These reactions are crucial for understanding gefitinib's stability and reactivity in biological systems.

Mechanism of Action

Gefitinib acts primarily by binding reversibly to the ATP-binding site of the EGFR tyrosine kinase domain. This binding inhibits autophosphorylation and subsequent signal transduction pathways that lead to cell proliferation and survival. Specifically, gefitinib prevents the phosphorylation of tyrosine residues on EGFR, disrupting downstream signaling pathways such as the MAPK/ERK pathway and PI3K/AKT pathway, which are vital for cancer cell growth .

Physical and Chemical Properties Analysis

Gefitinib exhibits several notable physical and chemical properties:

  • Solubility: It is moderately soluble in organic solvents like dimethyl sulfoxide but poorly soluble in water.
  • Stability: Gefitinib is stable under acidic conditions but may degrade in alkaline environments.
  • Melting Point: The melting point ranges around 145 °C.
  • pH Sensitivity: Its solubility can vary significantly with pH changes.

These properties influence its formulation and delivery as a therapeutic agent.

Applications

Gefitinib's primary application is in oncology, specifically for treating patients with NSCLC harboring specific mutations in the EGFR gene. It has shown efficacy in improving progression-free survival rates in these patients compared to standard chemotherapy regimens.

Moreover, recent studies have explored innovative delivery systems for gefitinib using nanocarriers composed of natural polymers like chitosan and alginate. These systems aim to enhance drug solubility and bioavailability while minimizing side effects .

Properties

CAS Number

184475-35-2

Product Name

Gefitinib

IUPAC Name

N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine

Molecular Formula

C22H24ClFN4O3

Molecular Weight

446.9 g/mol

InChI

InChI=1S/C22H24ClFN4O3/c1-29-20-13-19-16(12-21(20)31-8-2-5-28-6-9-30-10-7-28)22(26-14-25-19)27-15-3-4-18(24)17(23)11-15/h3-4,11-14H,2,5-10H2,1H3,(H,25,26,27)

InChI Key

XGALLCVXEZPNRQ-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)OCCCN4CCOCC4

Solubility

Sparingly soluble (2.70e-02 g/L

Synonyms

gefitinib
Iressa
N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-(4-morpholinyl)propoxy)-4-quinazolinamide
ZD 1839
ZD1839

Canonical SMILES

COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)OCCCN4CCOCC4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.